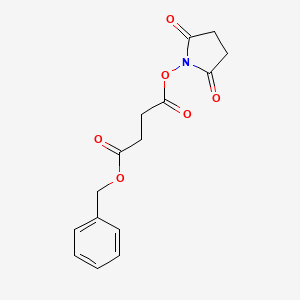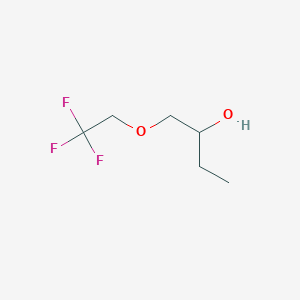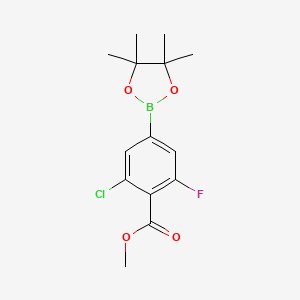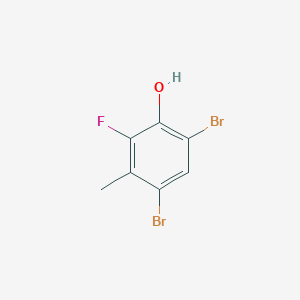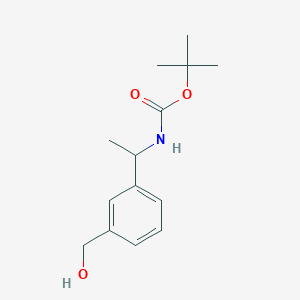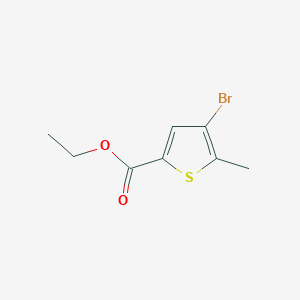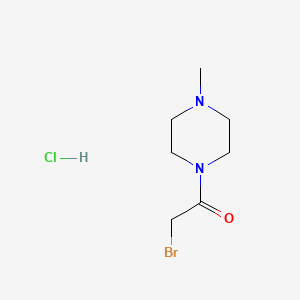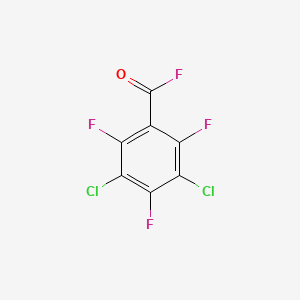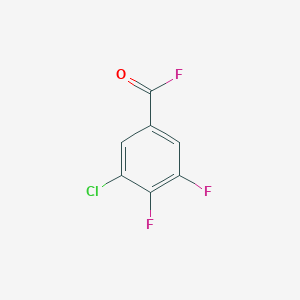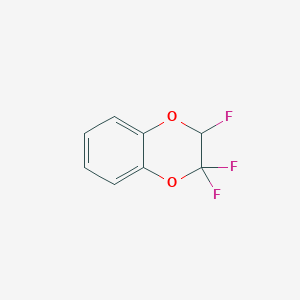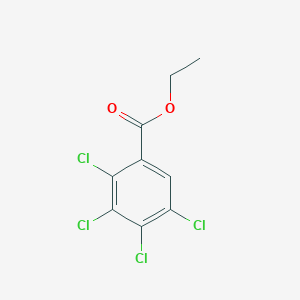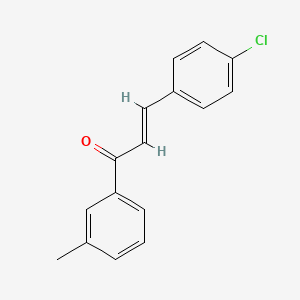
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, most commonly referred to as 4-chloro-3-methylphenylprop-2-en-1-one (CMPP), is a synthetic organic compound that has been used in a variety of scientific research applications. CMPP is an effective building block for the synthesis of other compounds, and has been studied for its potential to act as a drug target.
Mecanismo De Acción
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one binds to certain receptors in the body, such as the G-protein coupled receptors (GPCRs). When this compound binds to these receptors, it alters their activity, which in turn can lead to changes in gene expression and other physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and reduce pain. This compound has also been shown to have an effect on the central nervous system, as it has been shown to reduce anxiety and improve mood. Additionally, this compound has been shown to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is a potent compound that can be used to study a variety of biological processes. Additionally, this compound is relatively stable, and has a low toxicity profile. However, there are some limitations to using this compound in lab experiments. It is difficult to purify this compound, and it can be degraded by light and heat. Additionally, this compound is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. One potential direction is to further explore its potential as a drug target. This compound has already been shown to bind to certain receptors in the body, and further research could be conducted to explore the effects of this compound on these receptors. Additionally, further research could be conducted to explore the potential of this compound as a modulator of gene expression. Additionally, further research could be conducted to explore the effects of this compound on the cardiovascular system, as well as its potential to reduce inflammation and pain. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most common method is a Grignard reaction, in which a Grignard reagent is reacted with a halogenated aromatic compound. In the case of this compound, the Grignard reagent is a 3-methylphenylmagnesium bromide, and the halogenated aromatic compound is 4-chlorobenzaldehyde. The reaction results in the formation of this compound, as well as other byproducts. Other methods of synthesis have been developed, including the use of a palladium-catalyzed Heck reaction and a palladium-catalyzed Suzuki coupling.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been extensively studied in scientific research. One of the most common applications is as an intermediate in the synthesis of other compounds. This compound has also been studied for its potential to act as a drug target, as it has been shown to bind to certain receptors in the body and alter their activity. Additionally, this compound has been studied for its potential to act as a modulator of gene expression.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXKVQLJBJHFCT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




